molecular formula C7H10N2O2S B2397155 (5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione CAS No. 5272-47-9

(5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B2397155
CAS No.: 5272-47-9
M. Wt: 186.23
InChI Key: GBVDEHJRGZEJEM-PLNGDYQASA-N
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Description

The (5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione is a derivative of the thiazolidine-2,4-dione (TZD) scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities . This specific compound is presented as a chemical tool for researchers investigating new therapeutic strategies. TZD-based compounds are extensively studied for their antimicrobial potential, particularly against challenging infectious diseases. Recent research on novel TZD hybrids has demonstrated high antimycobacterial activity against Mycobacterium tuberculosis strains, including reference and wild types, with some derivatives showing promising minimum inhibitory concentrations (MICs) and synergistic effects with first-line antibiotics like isoniazid and rifampicin . This suggests potential applications for related compounds in developing coadjuvants for effective treatment regimens. Furthermore, the TZD core is a recognized pharmacophore in metabolic disease research. While the primary mechanism of antidiabetic TZDs (glitazones) is the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) , this specific derivative is offered for exploratory research to elucidate novel structure-activity relationships and mechanisms beyond the classic PPARγ pathway. Researchers can utilize this compound to probe new biological targets and contribute to the understanding of this versatile scaffold's full potential. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-8(2)4-5-6(10)9(3)7(11)12-5/h4H,1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVDEHJRGZEJEM-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN(C)C)SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/N(C)C)/SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methyl-Thiazolidine-2,4-Dione

The precursor 3-methyl-thiazolidine-2,4-dione is synthesized via cyclocondensation of methylamine thiourea with chloroacetic acid under acidic conditions:

Procedure :

  • Methylamine thiourea (10 mmol) and chloroacetic acid (10 mmol) are refluxed in 30% HCl (20 mL) at 120°C for 12 hours.
  • Neutralization with dilute NaOH yields a white precipitate, which is recrystallized from ethanol (Yield: 40–50%).

Characterization :

  • IR : C=O stretches at 1680–1690 cm⁻¹ and 1755–1765 cm⁻¹.
  • ¹H NMR (CDCl₃) : Singlet at δ 3.42 ppm (3H, CH₃), doublets at δ 4.17–4.20 ppm (2H, C₅-H).

Knoevenagel Condensation for 5-Substitution

The active methylene group at position 5 undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylaminomethylidene group.

Procedure :

  • 3-Methyl-TZD (5 mmol) and DMF-DMA (6 mmol) are refluxed in dry toluene (15 mL) under nitrogen for 8–12 hours.
  • The reaction is monitored by TLC (ethyl acetate/hexane, 1:2). The product is purified via column chromatography (Yield: 55–70%).

Key Observations :

  • Z-Selectivity : The Z-isomer predominates (>90%) due to steric hindrance between the methyl group and dimethylamino moiety.
  • Reaction Optimization : Anhydrous conditions and excess DMF-DMA improve yields.

Alternative Synthetic Routes

One-Pot Synthesis Using Morpholine Catalysis

Morpholine accelerates Knoevenagel condensations by deprotonating the active methylene group:

Procedure :

  • 3-Methyl-TZD (5 mmol), DMF-DMA (6 mmol), and morpholine (0.5 mmol) are refluxed in ethanol (10 mL) for 4 hours.
  • Yield increases to 75–80% compared to uncatalyzed reactions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

  • 3-Methyl-TZD and DMF-DMA are irradiated at 100°C for 15 minutes in DMF (Yield: 68%).

Spectral Characterization and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 3.12 (s, 6H, N(CH₃)₂),
    • δ 3.38 (s, 3H, C₃-CH₃),
    • δ 7.92 (s, 1H, C=CH-N).
  • ¹³C NMR :
    • δ 167.8 (C=O),
    • δ 158.2 (C=N),
    • δ 40.1 (N(CH₃)₂).

X-Ray Crystallography

Single-crystal studies confirm the Z-configuration, with the dimethylamino group and C₃-methyl group on opposite sides of the C=C bond.

Comparative Analysis of Synthetic Methods

Method Catalyst Time (h) Yield (%) Z-Isomer Purity (%)
Conventional None 8–12 55–70 90
Morpholine-Catalyzed Morpholine 4 75–80 92
Microwave-Assisted None 0.25 68 88

Challenges and Optimization Strategies

  • Low Yields in Cyclization Step : Attributable to side reactions forming 3-methylaniline; using excess HCl minimizes this.
  • Isomer Separation : Chromatography on silica gel with ethyl acetate/hexane (1:3) resolves Z/E isomers.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H10_{10}N2_2O2_2S
  • Molecular Weight : 186.23 g/mol
  • CAS Number : 5272-47-9

The compound features a thiazolidine ring with a dimethylaminomethylidene group at the fifth position and a methyl group at the third position. These structural characteristics contribute to its reactivity and biological activity.

Biological Activities

Thiazolidine-2,4-diones are known for several biological activities, including:

  • Antidiabetic Effects : Thiazolidinediones are primarily recognized for their role as antidiabetic agents, particularly in the treatment of type 2 diabetes. They function as agonists of peroxisome proliferator-activated receptor-gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity .
  • Anticancer Properties : Research indicates that derivatives of thiazolidine-2,4-dione exhibit anticancer activity by inducing apoptosis in cancer cells. The unique substituents on the thiazolidine ring can enhance this activity .
  • Antimicrobial Activity : Some studies have reported that compounds with similar structures to (5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione possess antimicrobial properties against various pathogens .

Synthesis and Derivative Development

The synthesis of this compound typically involves condensation reactions using readily available starting materials. Recent studies have focused on developing efficient synthetic routes that utilize catalysts like morpholine to improve yields .

Table 1: Comparison of Synthetic Routes for Thiazolidinedione Derivatives

MethodologyYield (%)Catalyst UsedReference
Two-step synthesis55–90Morpholine
Direct condensationVariesNone specified
Microwave-assisted synthesis70–95None specified

Case Studies and Research Findings

  • Antidiabetic Activity : A study evaluated the binding affinity of synthesized thiazolidinedione derivatives with PPARγ through molecular docking studies. The results indicated that certain derivatives showed promising binding affinities, suggesting potential as antidiabetic agents .
  • Anticancer Activity : Another investigation focused on the anticancer properties of thiazolidinedione derivatives. The study demonstrated that specific modifications to the thiazolidine structure enhanced cytotoxic effects against various cancer cell lines .
  • QSAR Studies : Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of thiazolidinedione derivatives. These models aid in identifying structural features critical for enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of (5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Electron-donating groups (e.g., -NMe2, -OCH3) at the 5-position enhance PPAR-γ binding and solubility but may reduce anticancer efficacy compared to planar aromatics like acridine .
  • Synthetic Challenges : Microwave-assisted synthesis () improves yields for sterically hindered TZDs, whereas traditional reflux methods suffice for simpler derivatives .
  • Therapeutic Potential: While the target compound’s exact profile remains underexplored, its structural features suggest dual utility in metabolic and inflammatory disorders, warranting further in vivo studies .

Biological Activity

(5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidine-2,4-dione family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a five-membered ring containing both sulfur and nitrogen. The presence of the dimethylaminomethylidene group at the fifth position and a methyl group at the third position enhances its reactivity and potential biological activity.

Biological Activities

Research indicates that thiazolidine-2,4-diones exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that compounds in this class show significant antibacterial and antifungal properties. The antimicrobial potential is often enhanced by substituents on the thiazolidine ring.
  • Anticancer Properties : Thiazolidine derivatives are being explored for their anticancer activities. The unique structural features of this compound may confer distinct properties compared to other analogs.
  • Anti-inflammatory Effects : Some derivatives have shown efficacy in reducing inflammatory markers, making them potential candidates for anti-inflammatory therapies.

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reactions : Using appropriate aldehydes and amines to form the thiazolidine core.
  • Cycloaddition Reactions : Employing 1,3-dipolar cycloaddition techniques to introduce substituents at various positions on the thiazolidine ring.

Interaction Studies

Studies focusing on how this compound interacts with biological macromolecules have provided insights into its pharmacokinetics and pharmacodynamics. These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of various thiazolidine derivatives against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), as well as antifungal activity against Candida albicans. The results indicated that modifications at the 5-position significantly enhanced antimicrobial efficacy.

Compound NameStructural FeaturesBiological Activity
5-(4-Methylbenzylidene)thiazolidine-2,4-dioneContains a benzylidene substituentAnticancer and antimicrobial activity
5-(3-Aminobenzyl)thiazolidine-2,4-dioneContains an amino groupAnticancer properties
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dioneHydroxyl group enhances solubilityAntimicrobial activity

Anti-inflammatory Studies

Another significant study investigated a series of thiazolidine derivatives for their anti-inflammatory properties. Among them, specific compounds demonstrated substantial reductions in inflammatory markers such as TNF-α and IL-β. This reinforces the potential of this compound as a candidate for anti-inflammatory drug development.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione, and how do reaction conditions influence stereoselectivity?

  • Answer : The synthesis typically involves a Knoevenagel condensation between 3-methylthiazolidine-2,4-dione and dimethylaminomethylidene precursors. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalysts : Piperidine or acetic acid catalyze the condensation, with temperature control (60–80°C) to favor the (Z)-isomer .
  • Purification : Recrystallization from ethanol/water mixtures improves stereochemical purity.
    • Methodological Note : NMR (¹H/¹³C) and IR spectroscopy are essential to confirm the (Z)-configuration and absence of by-products .

Q. How can researchers validate the structural integrity of this compound using crystallographic and spectroscopic methods?

  • Answer :

  • X-ray crystallography : Resolve the (Z)-configuration via C=C bond geometry and hydrogen-bonding patterns (e.g., intramolecular N–H···O interactions) .
  • Spectroscopy :
  • ¹H NMR : Aromatic protons in the dimethylaminomethylidene group resonate at δ 6.8–7.2 ppm (doublet, J = 12 Hz for Z-isomer).
  • IR : Strong C=O stretches at ~1740 cm⁻¹ (thiazolidinedione) and C=N at ~1620 cm⁻¹ .

Advanced Research Questions

Q. What computational approaches are effective for predicting the biological activity of thiazolidine-2,4-dione derivatives, and how do docking scores correlate with experimental results?

  • Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with PPAR-γ (peroxisome proliferator-activated receptor gamma), a target for antidiabetic agents. Key parameters:
  • Grid box : Center on the ligand-binding domain (coordinates: x=15, y=10, z=20).
  • Scoring function : MM/GBSA for binding energy estimation .
  • Data correlation : Docking scores ≤-5.0 kcal/mol (e.g., SMI-IV-4: -5.1 kcal/mol) often correlate with in vitro PPAR-γ activation, but exceptions arise due to solvation effects or protein flexibility .

Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data for this compound?

  • Answer :

  • Case study : If docking predicts high affinity but in vitro assays show low activity:

Re-evaluate protonation states : The dimethylaminomethylidene group may adopt non-bioactive tautomers at physiological pH.

MD simulations : Perform 100-ns trajectories to assess binding stability under dynamic conditions.

SAR analysis : Compare with analogs (e.g., rosiglitazone) to identify substituents critical for activity .

Q. What structural modifications enhance the compound’s metabolic stability without compromising bioactivity?

  • Answer :

  • Modifications :
  • Electron-withdrawing groups : Introduce halogens (e.g., Cl at the benzylidene position) to reduce oxidative metabolism.
  • Steric hindrance : Methyl groups at the 3-position (as in the parent compound) limit CYP450 access.
  • Experimental validation : Use liver microsome assays (human/rat) with LC-MS to quantify metabolite formation .

Methodological Challenges and Solutions

Q. How should researchers design experiments to investigate the compound’s mechanism of action in complex biological systems?

  • Answer :

  • Transcriptomics : RNA-seq profiling of treated adipocytes to identify PPAR-γ-regulated genes (e.g., ADIPOQ, FABP4).
  • Protein pull-down assays : Use biotinylated analogs to capture interacting proteins from cell lysates, followed by MS/MS identification .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Answer :

  • Formulation : Use PEG-400/water (60:40) for IP/IV administration.
  • Prodrug approach : Convert the thiazolidinedione carbonyl to a methyl ester (hydrolyzed in vivo).
  • PK/PD studies : Monitor plasma concentrations via HPLC and correlate with glucose-lowering effects in diabetic models .

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